

An In-depth Technical Guide to Kahweol Stearate: Properties, Protocols, and Pathways

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Kahweol stearate, a diterpenoid ester found in coffee, is a subject of growing interest within the scientific community due to its diverse biological activities.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of **Kahweol stearate**, alongside detailed experimental methodologies and an exploration of its known signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

Kahweol stearate is a semi-synthetic derivative of kahweol, a natural diterpene found in coffee beans.[4] It is classified as a diterpenoid ester.[1][2][3] The following table summarizes the key physical and chemical properties of **Kahweol stearate**.



Property	Value	Source
IUPAC Name	[(1S,4R,12R,13S,16S,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.0 ¹ ,1 ³ .0 ⁴ ,1 ² .0 ⁵ ,9]nonadeca-5(9),6,10-trien-17-yl]methyl octadecanoate	[5][6]
Synonyms	Kahweol stearate, HY-122270, CS-0083289	[6]
CAS Number	108214-31-9	[1][2][5][6]
Molecular Formula	С38Н60О4	[1][2][5][6]
Molecular Weight	580.88 g/mol (580.9 g/mol computed)	[1][2][5][6]
Appearance	Light Yellow Powder	[5]
Purity	≥98%	[5]
Boiling Point (Predicted)	653.7±55.0 °C	[2]
Density (Predicted)	1.06±0.1 g/cm ³	[2]
pKa (Predicted)	13.90±0.40	[2]
Storage Temperature	-20°C	[5]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **Kahweol stearate** are not extensively documented in publicly available literature. However, general methodologies for the analysis of related diterpene esters in coffee can be adapted.

Analysis of Diterpene Esters by Liquid Chromatography

A common method for the analysis of diterpene esters like **Kahweol stearate** in coffee brew involves liquid chromatography with diode array detection (LC-DAD).

• Sample Preparation: Coffee brews are prepared, and the extracts are lyophilized.



- Instrumentation: An Acquity System (Waters®) or similar UPLC/HPLC system equipped with a flow-through needle injector, a quaternary solvent pumping system, a column heater/cooler module, and a DAD UV-Vis detector.
- Data Analysis: Spectral deconvolution is used to analyze the diterpene ester content.

This methodology has been used to identify Kahweol palmitate as the main kahweol ester in coffee samples, followed by kahweol linoleate, oleate, and stearate.[7]

Biological Activity and Signaling Pathways

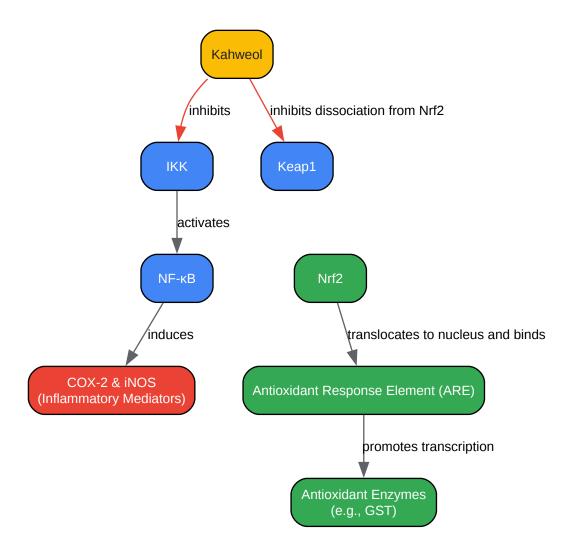
Kahweol and its esters, including **Kahweol stearate**, exhibit a range of biological activities, including anti-inflammatory, anti-angiogenic, and anticancer properties.[1][2][3][8] These effects are mediated through the modulation of various cellular signaling pathways.

Anti-inflammatory and Antioxidant Activity

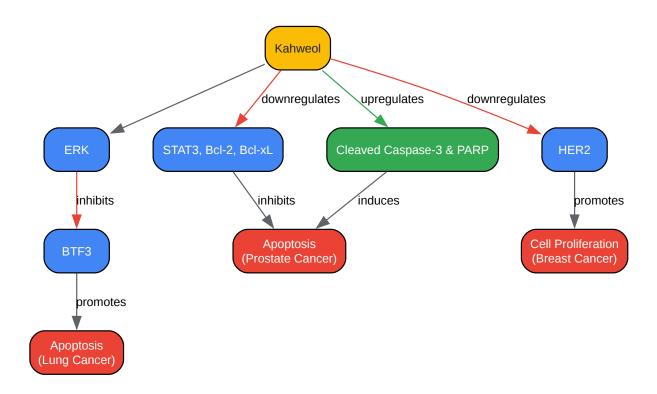
Kahweol and its derivatives have been shown to suppress inflammatory responses and oxidative stress.

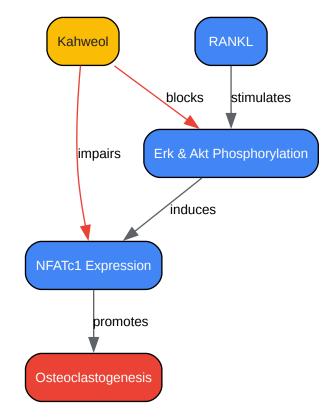
- Inhibition of Inflammatory Mediators: Kahweol can inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated macrophages by reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8] This is primarily achieved by preventing the activation of NF-κB.[8]
- Activation of Nrf2 Pathway: Kahweol activates the Nrf2 pathway, a key regulator of cellular antioxidant responses.[5] This leads to an increase in the levels of glutathione-S-transferase, which is involved in detoxification.[5]











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